molecular formula C11H16N2O3S B3074141 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine CAS No. 1019152-07-8

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B3074141
CAS No.: 1019152-07-8
M. Wt: 256.32 g/mol
InChI Key: HCYPRIKOUROGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a chemical compound classified as a sulfonyl pyridine. It has the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol

Preparation Methods

The synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine involves several steps. One common method includes the reaction of 2-methoxypyridine with piperidine and a sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonyl pyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine can be compared with other sulfonyl pyridines, such as:

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine

These compounds share similar structural features but differ in their chemical and biological properties.

Properties

IUPAC Name

2-methoxy-3-piperidin-1-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-10(6-5-7-12-11)17(14,15)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPRIKOUROGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 4
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Reactant of Route 6
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.